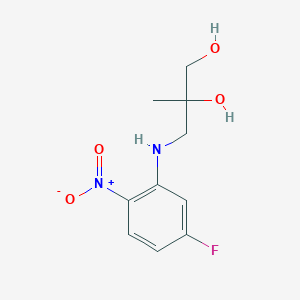
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol, also known as FNPA, is a synthetic compound that has been studied for its potential use in scientific research. FNPA is a derivative of the well-known compound, 5-fluoro-2'-deoxyuridine, which has been used as an antiviral and anticancer agent. FNPA has been found to have unique properties that make it a promising candidate for further research.
Mécanisme D'action
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol works by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA replication. By blocking this enzyme, 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol has been found to have a number of biochemical and physiological effects on cells. In addition to inhibiting thymidylate synthase, 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol has been shown to induce DNA damage and activate cell death pathways. These effects make 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol a powerful tool for studying the mechanisms of cancer cell growth and developing new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol in lab experiments is its selectivity for cancer cells. This means that it can be used to study the mechanisms of cancer cell growth without affecting normal cells. However, one limitation of using 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol. One area of interest is in developing new cancer treatments that target thymidylate synthase. Another area of interest is in studying the mechanisms of DNA replication and repair in cancer cells, which could lead to new insights into how cancer cells grow and divide. Additionally, 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol could be used in combination with other drugs to enhance their effectiveness against cancer cells.
Méthodes De Synthèse
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol can be synthesized through a multistep process that involves the reaction of 5-fluoro-2-nitroaniline with 2,3-epoxypropanol. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol.
Applications De Recherche Scientifique
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol has been studied for its potential use in cancer research, specifically as a tool to study the role of DNA replication and repair in cancer cells. 3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol has been found to selectively inhibit the growth of cancer cells, while having little effect on normal cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and developing new cancer treatments.
Propriétés
IUPAC Name |
3-(5-fluoro-2-nitroanilino)-2-methylpropane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4/c1-10(15,6-14)5-12-8-4-7(11)2-3-9(8)13(16)17/h2-4,12,14-15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUKQZJCIQFADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=CC(=C1)F)[N+](=O)[O-])(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-2-nitroanilino)-2-methylpropane-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
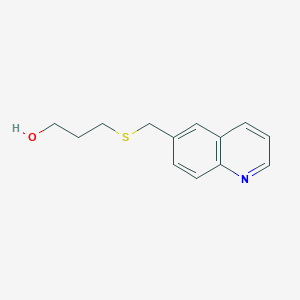
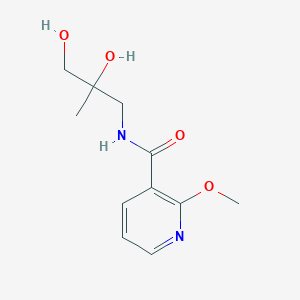
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
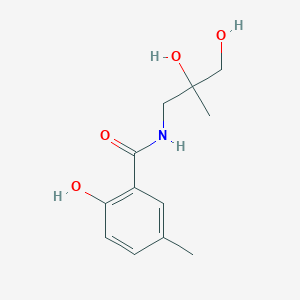
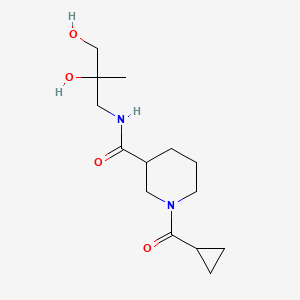

![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)